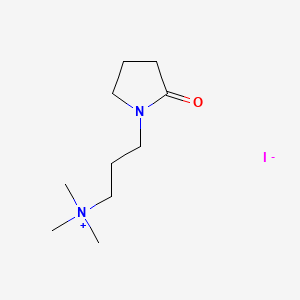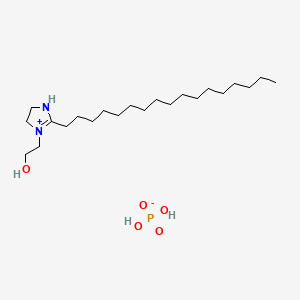
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves several steps. One common synthetic route includes the reaction of 3-butoxyphenol with cyanogen bromide under specific conditions to yield the desired product . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile can be compared with similar compounds such as:
3-Methoxy-6-hydroxy-1,2-Benzenedicarbonitrile: This compound has a methoxy group instead of a butoxy group, which can affect its chemical reactivity and biological activity.
3-Ethoxy-6-hydroxy-1,2-Benzenedicarbonitrile: The ethoxy group in this compound provides different steric and electronic properties compared to the butoxy group.
3-Propoxy-6-hydroxy-1,2-Benzenedicarbonitrile: The propoxy group offers intermediate properties between the methoxy and butoxy groups.
These comparisons highlight the unique properties of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
75941-32-1 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-butoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-3-6-16-12-5-4-11(15)9(7-13)10(12)8-14/h4-5,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
FQRBSQCQTSDWST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















